3,4-difluoro-5-(trifluoromethyl)benzoic Acid
Overview
Description
3,4-Difluoro-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. It is characterized by the presence of two fluorine atoms at the 3 and 4 positions and a trifluoromethyl group at the 5 position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-5-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the direct fluorination of benzoic acid derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and catalysts. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms or the trifluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, or reduced to form alcohols or aldehydes.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, fluorinating agents, and bases. The reactions are typically carried out under mild conditions to preserve the integrity of the fluorinated aromatic ring .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzoic acids, while coupling reactions can produce complex aromatic compounds with extended conjugation .
Scientific Research Applications
3,4-Difluoro-5-(trifluoromethyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-difluoro-5-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to changes in the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzoic acid: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group but lacks the additional fluorine atoms, leading to different applications and reactivity.
3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar in structure but with a different fluorine atom arrangement, affecting its chemical behavior.
Uniqueness
3,4-Difluoro-5-(trifluoromethyl)benzoic acid is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group on the benzene ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .
Biological Activity
3,4-Difluoro-5-(trifluoromethyl)benzoic acid (CAS No. 237761-76-1) is a fluorinated aromatic carboxylic acid characterized by two fluorine atoms at the 3 and 4 positions and a trifluoromethyl group at the 5 position of the benzoic acid ring. With a molecular formula of CHFO and a molecular weight of approximately 226.10 g/mol, this compound has garnered attention due to its unique electronic properties and potential biological activities, particularly in the fields of medicinal chemistry and pharmaceuticals .
The presence of multiple fluorine substituents in this compound significantly influences its chemical reactivity and biological interactions. The electronegative nature of fluorine enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes .
Anti-inflammatory Properties
Research indicates that this compound exhibits potential anti-inflammatory properties . Studies have shown that it may modulate various biological pathways, although the precise mechanisms remain to be fully elucidated. Its interactions with specific biological targets suggest that it could serve as a candidate for therapeutic applications.
Interaction Studies
Interaction studies employing molecular docking and spectroscopy techniques have demonstrated that this compound can bind to specific proteins and enzymes. These interactions are crucial for understanding its mechanism of action within biological systems.
Antimicrobial Activity
Recent studies have explored the antimicrobial efficacy of derivatives related to this compound. For instance, derivatives with similar structural features have shown significant activity against various bacterial strains. The structure-activity relationship (SAR) indicates that compounds with trifluoromethyl groups exhibit enhanced potency compared to their non-fluorinated counterparts .
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | TBD | Potential anti-inflammatory |
Related Trifluoromethyl Derivative | 0.78 - 3.125 | Potent growth inhibitor against Gram-positive bacteria |
Unsubstituted derivative | >10 | Negligible activity |
Mechanistic Insights
The mechanism of action for compounds similar to this compound often involves inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways. For example, certain derivatives have been reported to inhibit biofilm formation in bacteria, which is critical for treating chronic infections .
Properties
IUPAC Name |
3,4-difluoro-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUNRJPLPRCMCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381969 | |
Record name | 3,4-difluoro-5-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
237761-76-1 | |
Record name | 3,4-difluoro-5-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Difluoro-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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